molecular formula C19H22N2O3 B4554142 3-methoxy-N-{3-oxo-3-[(2-phenylethyl)amino]propyl}benzamide

3-methoxy-N-{3-oxo-3-[(2-phenylethyl)amino]propyl}benzamide

Cat. No.: B4554142
M. Wt: 326.4 g/mol
InChI Key: GUSVKGSCCZZQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{3-oxo-3-[(2-phenylethyl)amino]propyl}benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroleptic Activity

Research on benzamide derivatives, including compounds structurally related to 3-methoxy-N-{3-oxo-3-[(2-phenylethyl)amino]propyl}benzamide, has demonstrated significant neuroleptic activity. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. Particularly, modifications in the benzamide structure, such as the introduction of a benzyl group and a methyl group, have enhanced neuroleptic activity significantly (Iwanami et al., 1981).

Antihypertensive Activity

A series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols demonstrated optimum antihypertensive activity in spontaneously hypertensive rats. These compounds, administered orally, were found to be approximately equipotent to cromakalim, indicating their potential as potassium channel activators (Frederick Cassidy et al., 1992).

Antimicrobial and Antifungal Efficacy

Benzamide derivatives bearing different bioactive moieties were synthesized and evaluated for their efficacy as antimicrobials in vitro. Some compounds showed significant antibacterial and antifungal activity, highlighting the potential of benzamide derivatives in combating microbial infections (B. Priya et al., 2006).

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase-1/2 and exhibited significant analgesic and anti-inflammatory effects, suggesting their utility as lead compounds for further development (A. Abu‐Hashem et al., 2020).

Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Compounds designed with sulfonamide and benzamide pharmacophores demonstrated significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase enzymes at nanomolar levels. This indicates their potential as lead compounds for the treatment of conditions associated with these enzymes (M. Tuğrak et al., 2020).

CCR5 Antagonists

A practical method for synthesizing an orally active CCR5 antagonist was developed, demonstrating the potential of benzamide derivatives in treating conditions mediated by the CCR5 receptor, such as HIV (T. Ikemoto et al., 2005).

Gastrointestinal Motility

Metoclopramide, a benzamide derivative, is known for its effects on gastrointestinal motility, including improved tone and peristalsis of the stomach, accelerated gastric emptying, and enhanced pyloric activity. It is used in various gastrointestinal diagnostics and treatments, demonstrating the utility of benzamide derivatives in managing gastrointestinal disorders (R. Pinder et al., 2012).

Properties

IUPAC Name

3-methoxy-N-[3-oxo-3-(2-phenylethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-17-9-5-8-16(14-17)19(23)21-13-11-18(22)20-12-10-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSVKGSCCZZQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.